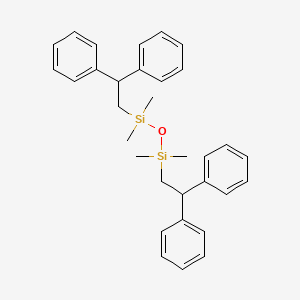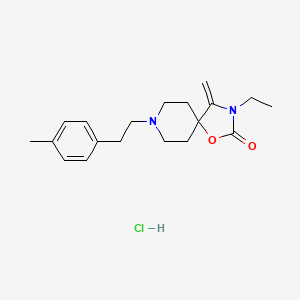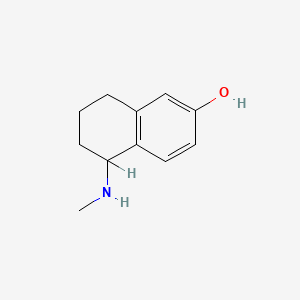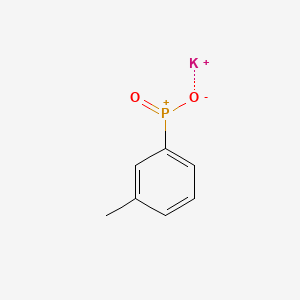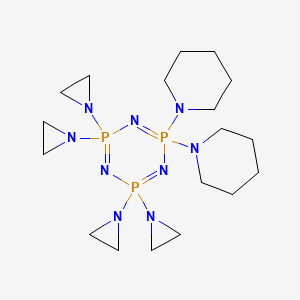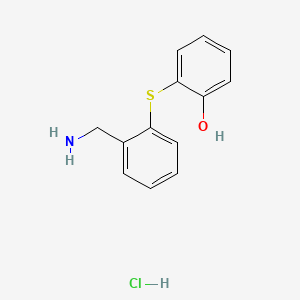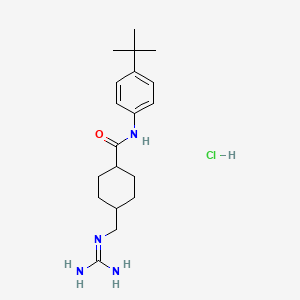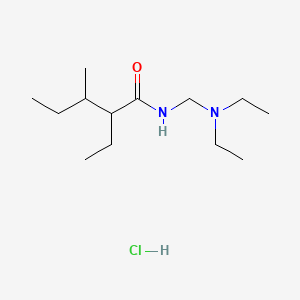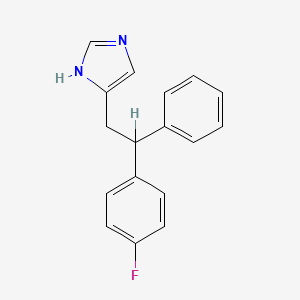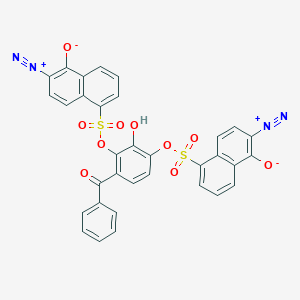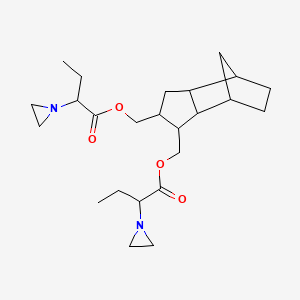
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methylphenoxy)- is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with a hydroxy group at the 7th position and a 2-methylphenoxy group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methylphenoxy)- typically involves the condensation of appropriate phenolic compounds with suitable aldehydes or ketones. One common method is the reaction of 7-hydroxy-4H-1-benzopyran-4-one with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methylphenoxy)- involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding and redox reactions, while the phenoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Known for its anti-inflammatory and anticancer properties.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Studied for its antioxidant activity.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Investigated for its potential as a neuroprotective agent.
Uniqueness
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methylphenoxy)- is unique due to the presence of the 2-methylphenoxy group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
137987-98-5 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
7-hydroxy-3-(2-methylphenoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-10-4-2-3-5-13(10)20-15-9-19-14-8-11(17)6-7-12(14)16(15)18/h2-9,17H,1H3 |
Clé InChI |
YVQOTKFKTMZTDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



